molecular formula C8H4ClF3N2O B2878480 6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine CAS No. 1502758-88-4

6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

Cat. No. B2878480
CAS RN: 1502758-88-4
M. Wt: 236.58
InChI Key: TVOUJMTXQBSXQE-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is a compound that falls under the category of trifluoromethylpyridines (TFMP) and its derivatives . These compounds are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, including this compound, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are largely dependent on the identity of the desired target compound . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .

Scientific Research Applications

Synthesis and Characterization

  • Microwave Irradiation Synthesis : A novel synthesis method using microwave irradiation has been developed for creating derivatives of this compound. This process involves multi-step reactions starting from similar compounds, showcasing a facile and efficient synthesis route (Yang et al., 2015).

  • Metal-Free Synthesis : A metal-free synthesis approach for creating 1,2,4-triazolo[1,5-a]pyridines from related compounds has been demonstrated. This innovative method features oxidative N-N bond formation, providing a convenient and efficient route for constructing this compound's skeleton (Zheng et al., 2014).

Biological and Pharmacological Applications

  • Antibacterial Activity : Some derivatives of this compound have shown promising antibacterial activity. This includes activity against Escherichia coli and Pseudomonas aeruginosa, highlighting potential applications in combating bacterial infections (Xiao et al., 2014).

  • Antimicrobial and Antioxidant Activity : Newly synthesized derivatives have been evaluated for antimicrobial and antioxidant activities, showing significant biological effects against various microorganisms (Flefel et al., 2018).

  • Anticancer Potential : Derivatives of this compound have been explored as anticancer agents. They exhibit a unique mechanism of tubulin inhibition, showing potential in overcoming resistance to multiple drug resistance transporter proteins and inhibiting tumor growth in animal models (Zhang et al., 2007).

Chemical and Physical Properties

  • Electrochemical Properties : The compound's derivatives have been studied for their electrochemical behavior, revealing high ionization potentials and good affinity. This suggests potential applications in materials science and electronics (Tan et al., 2007).

  • X-Ray Structure Analysis : The X-ray structure of triazolopyridines, including similar compounds, has been determined, providing insights into the molecular structure and potential applications in various fields (El-Kurdi et al., 2021).

  • Nucleophilic Substitution Reactions : The compound's derivatives have been used in nucleophilic substitution reactions to create new derivatives. This highlights its versatility in synthetic chemistry (Palamarchuk et al., 2019).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

6-chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O/c1-3-6-4(8(10,11)12)2-5(9)13-7(6)15-14-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOUJMTXQBSXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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